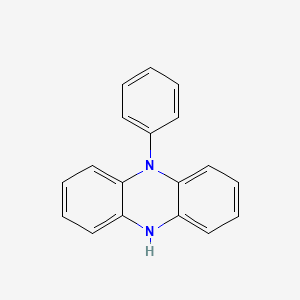

5-Phenyl-5,10-dihydrophenazine

Beschreibung

Current Research Landscape of N-Substituted Dihydrophenazines

The current research landscape for N-substituted dihydrophenazines is vibrant and expansive, driven by their versatile properties and wide range of potential applications. A major focus of contemporary research is their use in materials science, particularly in the field of organic electronics. N,N'-diaryl-dihydrophenazines have shown excellent performance as hole-injection and transport materials in organic light-emitting diodes (OLEDs). acs.orgresearchgate.net Their high electron-donating ability and stable redox states are key to their function in these devices.

In the realm of photocatalysis, N-substituted dihydrophenazines are emerging as a promising class of organic photoredox catalysts. rsc.orgmdpi.com They can be activated by visible light to initiate a variety of chemical transformations, offering a more sustainable alternative to traditional precious metal-based catalysts. mdpi.com Research is focused on tuning their photophysical and electrochemical properties through strategic substitution to enhance their catalytic efficiency and expand their applicability in reactions such as atom transfer radical polymerization (ATRP) and the synthesis of complex organic molecules. researchgate.netnih.govacs.org

Furthermore, the unique redox behavior of N-substituted dihydrophenazines continues to be a subject of fundamental study. acs.orgscite.ai Researchers are investigating the structural and electronic changes that occur upon oxidation to form radical cations and dications. acs.orgscite.ai These studies, often employing advanced spectroscopic and crystallographic techniques, provide crucial insights into the structure-property relationships that govern the behavior of these molecules. This fundamental understanding is essential for the rational design of new dihydrophenazine-based materials with tailored functionalities. The ability to isolate and characterize these oxidized species has been a significant recent achievement in the field. acs.orgscite.ai

Scope and Objectives of Research on 5-Phenyl-5,10-dihydrophenazine

Research on the specific compound This compound is situated within the broader context of exploring unsymmetrically N-substituted dihydrophenazines. The introduction of a single phenyl group at one of the nitrogen atoms breaks the symmetry of the dihydrophenazine scaffold, which can lead to unique properties and reactivity compared to its unsubstituted or symmetrically disubstituted counterparts.

The primary objectives of research on this compound include:

Synthetic Methodology: A key objective is the development of efficient and selective synthetic routes to produce this unsymmetrical compound. This involves exploring and optimizing catalytic systems, such as those based on palladium, to facilitate the mono-arylation of the dihydrophenazine core. acs.orgacs.org The in-situ preparation of this compound is a critical step in the synthesis of more complex, unsymmetrical diaryldihydrophenazines. acs.orgacs.org

Physicochemical Characterization: A thorough investigation of the fundamental properties of this compound is essential. This includes determining its molecular structure, electronic properties, and redox behavior. biosynth.comnih.gov Understanding its oxidation potential is particularly important for predicting its suitability for various applications.

Intermediate for Advanced Materials: A significant focus is on utilizing this compound as a key building block for the synthesis of more complex functional materials. acs.orgacs.org For instance, it serves as a precursor for creating unsymmetrical 5,10-diaryl-5,10-dihydrophenazines, which have shown promise in electroluminescent devices. acs.org It is also a foundational component for constructing larger molecular systems with interesting electronic and magnetic properties, such as bis(dihydrophenazine) dications linked by a phenyl bridge. acs.org

Exploring Reactivity: Research also aims to understand the reactivity of this compound. It is known to be an oxidizing agent and can participate in various chemical reactions. biosynth.com Its instability in the presence of air necessitates careful handling and storage under an inert atmosphere. acs.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

10-phenyl-5H-phenazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c1-2-8-14(9-3-1)20-17-12-6-4-10-15(17)19-16-11-5-7-13-18(16)20/h1-13,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGSOWGJMBNDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3NC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 5 Phenyl 5,10 Dihydrophenazine Derivatives

Crystallographic Analysis (X-ray Diffraction)

X-ray diffraction stands as a cornerstone technique for the definitive determination of the solid-state structure of 5-Phenyl-5,10-dihydrophenazine derivatives. This method provides unparalleled insight into the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions that govern the macroscopic properties of these materials.

Determination of Crystal Structure and Molecular Conformation

Single-crystal X-ray diffraction analysis has been instrumental in confirming the molecular structure of various this compound derivatives. For instance, the crystal structure of N-butyl-5-methyl-3-nitro-5,10-dihydrophenazine has been unequivocally proven by this method. nih.gov The dihydrophenazine ring system typically adopts a non-planar, folded conformation. nih.govoup.com In many derivatives, the central dihydropyrazine (B8608421) ring assumes a boat-shaped configuration where the two nitrogen atoms are bent out of the plane. chinesechemsoc.org This inherent non-planarity is a defining characteristic of the 5,10-dihydrophenazine (B1199026) core.

The molecular conformation is often described as "butterfly-like" or "saddle-like". researchgate.netchinesechemsoc.org For example, the dimer of a phenazine (B1670421) derivative revealed a saddle-like conformation through X-ray diffraction analysis. researchgate.net The packing of these molecules in the crystal lattice is influenced by weak intermolecular forces, including hydrogen bonds. In the case of the 1:1 molecular complex of phenazine and 5,10-dihydrophenazine, N–H···N hydrogen bonds are key to the structural assembly. rsc.org

Analysis of Folding Angles and Dihedral Angles between Aromatic Planes

A critical aspect of the structural analysis of this compound derivatives is the quantification of the folding or dihedral angles. These angles describe the degree of bending between the different planar segments of the molecule and are crucial for understanding its electronic and photophysical properties.

The central dihydrophenazine ring system is characteristically puckered. nih.gov The dihedral angle between the two benzo-fused rings of the dihydrophenazine core is a key parameter. For instance, in N-butyl-5-methyl-3-nitro-5,10-dihydrophenazine, the dihydrophenazine ring system is slightly puckered. nih.gov In a series of phenazine-5,10-diyl-dibenzonitriles, the fused benzo and pyrazine (B50134) rings are nearly coplanar, with small interplanar angles. hhu.de

The orientation of the N-phenyl substituent relative to the dihydrophenazine core is also of significant interest. Due to steric hindrance, a substantial twist is generally observed between the N-aryl substituents and the phenazine core. rsc.org In derivatives like 4,4’-(phenazine-5,10-diyl)dibenzonitrile (pBN) and its meta-substituted isomer (mBN), the dihedral angles between the benzonitrile (B105546) aryl group and the pyrazine core are significant, ranging from approximately 75° to 87°. hhu.de

| Compound | Dihedral Angle (Benzonitrile vs. Pyrazine Core) | Reference |

| β-pBN (molecule 1) | 75.08(5)° or 76.41(4)° | hhu.de |

| β-pBN (molecule 2) | 79.37(5)° or 79.93(4)° | hhu.de |

| mBN | 86.67(5)° or 85.80(3)° | hhu.de |

This table showcases the significant twist of the N-aryl substituents relative to the central pyrazine ring due to steric effects.

Influence of Substituents on Solid-State Molecular Geometry

The substitution pattern can also lead to different polymorphic forms, where the same compound crystallizes in different arrangements. For instance, 4,4’-(phenazine-5,10-diyl)dibenzonitrile (pBN) is known to exist in at least two polymorphic forms, α and β, each with distinct crystallographic parameters. hhu.de

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H and 13C NMR Assignments for Substitution Patterns

One-dimensional ¹H and ¹³C NMR spectra provide characteristic signals that can be assigned to specific atoms within the molecule. For this compound derivatives, the aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, while aliphatic protons from substituents like methyl or butyl groups appear at higher fields.

For example, in 5-methyl-10-phenyl-5,10-dihydrophenazine, the methyl protons give a characteristic singlet, while the aromatic protons appear as a complex multiplet. Similarly, for 5-butyl-10-phenyl-5,10-dihydrophenazine (B14236680), the butyl chain protons exhibit multiplet signals at lower chemical shifts (δ 0.8–1.6 ppm), and the aromatic protons resonate between δ 6.8–7.5 ppm. The purity and identity of newly synthesized derivatives are routinely confirmed by ¹H NMR, mass spectrometry, and elemental analysis. hhu.de

Representative ¹H and ¹³C NMR Data for a 5-Phenyl-1,2,3-triazole Derivative rsc.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH₂ | 5.55 (s) | 51.85 |

| Aromatic CH | 7.06–7.09 (m), 7.24–7.30 (m), 7.39–7.45 (m) | 126.93, 127.22, 128.22, 128.92, 129.08, 129.64 |

| Triazole CH | 7.74 (s) | 138.26 |

| Quaternary C | - | 133.26, 133.34, 135.66 |

This table provides an example of assigned ¹H and ¹³C NMR data for a related heterocyclic compound, illustrating the typical chemical shift ranges.

Application of 2D NMR Techniques for Comprehensive Structural Elucidation

While 1D NMR is powerful, complex structures often lead to overlapping signals. In such cases, two-dimensional (2D) NMR techniques are employed for unambiguous structural assignment. omicsonline.org These methods reveal correlations between different nuclei, providing a more complete picture of the molecular connectivity. openpubglobal.com

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system. openpubglobal.com

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Correlation): Correlate protons with directly attached heteronuclei, typically ¹³C or ¹⁵N. omicsonline.orgipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying connections across quaternary carbons. omicsonline.orgipb.pt

The application of these techniques allows for the complete assignment of ¹H and ¹³C NMR chemical shifts, even for complex phenylpiperazine derivatives, which are structurally related to the N-phenyl moiety of the title compounds. nih.gov For larger and more complex derivatives of this compound, the combination of these 1D and 2D NMR experiments is essential for full structural elucidation in solution. omicsonline.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Validation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of the elemental composition and, by extension, the molecular identity of newly synthesized compounds. Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to within 5 ppm), allowing for the determination of a unique elemental formula for the ion being analyzed.

For the parent compound, this compound, the molecular formula is C₁₈H₁₄N₂. The theoretical exact mass (monoisotopic mass) for the neutral molecule is 258.1157 g/mol . In HRMS analysis, the compound is typically observed as a protonated molecular ion, [M+H]⁺. The calculated exact mass for this ion, C₁₈H₁₅N₂⁺, is 259.1230. The experimental observation of a peak corresponding to this mass-to-charge ratio (m/z) with high accuracy is a definitive validation of the compound's identity.

In the broader context of dihydrophenazine derivatives, HRMS is routinely used to verify complex molecular structures. For instance, in the characterization of a highly substituted derivative, 2,7-di-tert-butyl-5,10-bis(4-trifluoromethylphenyl)-5,10-dihydrophenazine, HRMS was critical. The analysis via Atmospheric Pressure Chemical Ionization-Time of Flight (APCI-TOF) yielded an m/z of 559.4043 for the [M+H]⁺ ion, which closely matched the calculated value of 559.4047 for the formula C₄₀H₅₁N₂⁺. mdpi.com This level of precision is essential for confirming that the desired synthesis has occurred and for ruling out alternative structures or byproducts. Similarly, the molecular structures of various phenazine derivatives are consistently verified using HRMS alongside NMR spectroscopy. researchgate.netresearchgate.net

Electrochemical Characterization (Cyclic Voltammetry)

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. For this compound and its analogues, CV provides crucial insights into their electron-donating capabilities, the stability of their oxidized forms, and their potential for application in areas like photoredox catalysis and organic electronics. rsc.org

A characteristic feature of the 5,10-dihydrophenazine core is its ability to undergo sequential one-electron oxidations. CV experiments typically reveal two distinct and often reversible redox events, corresponding to the formation of a radical cation (DHP•⁺) and subsequently a dication (DHP²⁺), as shown in the general scheme below:

DHP ⇌ DHP•⁺ + e⁻ (E°₁) DHP•⁺ ⇌ DHP²⁺ + e⁻ (E°₂)

The potentials at which these oxidations occur are a direct measure of the energy required to remove an electron, providing information on the Highest Occupied Molecular Orbital (HOMO) energy levels. researchgate.netrsc.org The reversibility of these processes, indicated by a peak separation (ΔEp) close to the theoretical value of 59 mV for a one-electron process and a peak current ratio (ipa/ipc) near unity, signifies that the oxidized species are stable on the timescale of the CV experiment.

Studies on N,N'-diaryldihydrophenazines have demonstrated this behavior clearly. For example, two specific derivatives, Phz1 and Phz2, both exhibited two completely reversible redox couples in THF solution, corresponding to the formation of stable radical cation and dication species. mdpi.com Similarly, 5,10-dihydro-5,10-dimethylphenazine (B96816) (DMPZ) shows two successive reversible one-electron oxidation steps in acetonitrile (B52724). This reversible redox behavior is a key property for their function as electron-transfer agents.

The electrochemical properties can be finely tuned by altering the substituents on the phenazine core or the N-aryl groups. This allows for the rational design of molecules with specific redox potentials for targeted applications. mdpi.com Below is a table summarizing the electrochemical data for several dihydrophenazine derivatives.

| Compound Name | First Oxidation Potential (V vs. ref) | Second Oxidation Potential (V vs. ref) | Reversibility | Solvent/Electrolyte |

| BP-1 (A π-extended dihydrophenazine) | 0.14 | 0.31 | Reversible | DCM / 0.1 M TBAPF₆ |

| BP-2 (A π-extended dihydrophenazine) | 0.17 | 0.34 | Reversible | DCM / 0.1 M TBAPF₆ |

| BP-3 (A π-extended dihydrophenazine) | 0.16 | 0.35 | Reversible | DCM / 0.1 M TBAPF₆ |

| PAS-DPPZ-20 (Polymer with 5,10-diphenyl-dihydrophenazine unit) | E_ox 1/2 = 0.26 | - | Reversible | ACN / 0.1 M TBAP |

| PAS-DPPZ-60 (Polymer with 5,10-diphenyl-dihydrophenazine unit) | E_ox 1/2 = 0.20 | - | Reversible | ACN / 0.1 M TBAP |

| Phz1 (2,7-di-tert-butyl-5,10-bis(4-methoxyphenyl)-5,10-dihydrophenazine) | Two reversible couples observed | - | Reversible | THF / 0.2 M Bu₄NBF₄ |

| Phz2 (2,7-di-tert-butyl-5,10-bis(4-trifluoromethylphenyl)-5,10-dihydrophenazine) | Two reversible couples observed | - | Reversible | THF / 0.2 M Bu₄NBF₄ |

| 5,10-Dihydro-5,10-dimethylphenazine (DMPZ) | Two successive steps | - | Reversible | Acetonitrile |

Data sourced from multiple studies. mdpi.comchinesechemsoc.org Reference electrodes vary between studies (e.g., SCE, Ag/AgCl).

The stability of the radical cation species formed upon the first oxidation is crucial for many applications, particularly in photoredox catalysis where this species plays a central role in the catalytic cycle. nih.govnih.gov The high reversibility of the first oxidation wave in the cyclic voltammograms of many dihydrophenazine derivatives is strong evidence for the stability of the corresponding radical cation. mdpi.com

For many N,N'-diaryldihydrophenazines, voltammetric patterns remain unchanged even after multiple scanning cycles, indicating a high stability of the oxidized states. mdpi.com For instance, polymers incorporating 5,10-diphenyl-dihydrophenazine units show remarkable electrochemical stability, with their CV curves overlapping almost perfectly even after thousands of cycles. mdpi.com This stability is attributed to the delocalization of the unpaired electron and positive charge across the extended π-system of the molecule.

The stability of these radical cations is not just an electrochemical observation; it has been substantiated by their synthesis, isolation, and even crystallographic characterization as stable salts. acs.orgacs.org The methyl groups on 5,10-dihydro-5,10-dimethylphenazine (DMPZ), for example, are known to stabilize its radical cation, leading to its reversible redox behavior. This inherent stability of the radical cation is a defining characteristic of the 5,10-diaryl-5,10-dihydrophenazine class of compounds, making them robust and reliable components in redox-based systems. nih.gov

Reactivity and Mechanistic Investigations of 5 Phenyl 5,10 Dihydrophenazine

Redox Activity and Electron Transfer Processes

The core structure of 5,10-dihydrophenazines, including the 5-phenyl derivative, makes them highly electron-rich and redox-active compounds. researchgate.net This characteristic is fundamental to their utility in various applications, from photoredox catalysis to materials for organic batteries. nih.govnih.gov The phenazine (B1670421) moiety can undergo reversible redox cycling, oscillating between its oxidized (phenazine) and reduced (dihydrophenazine) forms, a process crucial in biological electron transfer. rsc.org

5-Phenyl-5,10-dihydrophenazine and related structures function effectively as electron donors due to the lone pairs of electrons on the nitrogen atoms. This electron-donating capability allows them to form supramolecular electron donor-acceptor complexes. rsc.org In such complexes, the dihydrophenazine unit transfers electron density to an electron-accepting molecule. rsc.org

Conversely, the oxidized form, the phenazinium cation, can act as an electron acceptor. The ability to both donate and accept electrons is central to the role of dihydrophenazine derivatives in photocatalysis, where they can facilitate electron transfer to and from other reactants upon photoexcitation. rsc.orgrsc.org The redox potential can be tuned by modifying the substituents on the phenazine core or the nitrogen atoms. For instance, polymers incorporating dihydrophenazine units exhibit multiple, reversible redox peaks, indicating consecutive single-electron-transfer processes. mdpi.comresearchgate.net This behavior is essential for their function as cathode materials in batteries, where they undergo multi-electron redox reactions. researchgate.net

Table 1: Redox Potentials of a Polymer Containing 5,10-Diphenyl-dihydrophenazine Units (PAS-DPPZ)

| Process | Potential (V vs. Li/Li⁺) | Reference |

|---|---|---|

| Reduction Peak 1 | ~3.0 | mdpi.com |

| Reduction Peak 2 | ~3.8 | mdpi.com |

| Oxidation Peak 1 | ~3.5 | mdpi.com |

| Oxidation Peak 2 | ~4.1 | mdpi.com |

A defining characteristic of 5,10-diaryl-5,10-dihydrophenazines is their ability to form exceptionally persistent radical cation species upon one-electron oxidation. researchgate.net This oxidation can be induced by various means, including chemical reaction, electrolysis, heat, or irradiation. researchgate.net The stability of these radical cations is a key feature, enabling their isolation in crystalline form and their application in catalysis and materials science. researchgate.netresearchgate.net

The stability is attributed to the delocalization of the unpaired electron and positive charge over the entire π-conjugated system of the molecule. In-depth studies combining electrochemical, photophysical, and quantum chemical methods have confirmed the high stability of the radical cations formed in single-electron-transfer events. nih.gov The persistence of these species is evident in cyclic voltammetry experiments, which show completely reversible redox couples corresponding to the formation of the radical cation and, subsequently, the dication. nih.gov

The radical cations are often intensely colored; for example, solutions containing the this compound radical cation can appear dark blue. nih.gov The stability of these radical cations can be influenced by the solvent environment and the nature of the substituents on the aromatic rings. nih.gov The unique optical, electronic, and magnetic properties arising from these stable radical cations have made dihydrophenazines a focus of research. researchgate.net

Oxidation and Reduction Reactions

The interconversion between the dihydrophenazine and phenazine states is the most prominent set of reactions for this class of compounds. These transformations involve the transfer of two electrons and two protons.

5,10-dihydrophenazines are notoriously sensitive to oxidation and can be readily converted to their corresponding phenazine derivatives. google.com This oxidation can be achieved using various oxidizing agents, including air or molecular oxygen, particularly under basic conditions or upon heating. google.com For example, bubbling oxygen through a heated ethanol (B145695) solution of 5,10-dihydrophenazine (B1199026) in the presence of sodium hydroxide (B78521) leads to the complete conversion to phenazine. google.com Sublimation in an oxygen-containing stream is another method to effect this transformation. google.com The oxidation process involves the loss of two hydrogen atoms from the nitrogen centers of the dihydrophenazine ring, resulting in the formation of a fully aromatic phenazine system. This reversible conversion is a key aspect of their function in redox-active polymers and photocatalytic cycles. nih.govrsc.org

The synthesis of 5,10-dihydrophenazines typically involves the reduction of the corresponding phenazine. This reduction can be accomplished using various reducing agents. A common laboratory method involves heating the phenazine in an ethanol solution with sodium dithionite (B78146) (Na₂S₂O₄). mdpi.com Coulometric studies have shown that the reduction of phenazine occurs in two distinct one-electron steps, often involving intermediate species known as phenazhydrins, which are complexes of phenazine and dihydrophenazine. bohrium.com The full reduction yields the non-aromatic central ring of the 5,10-dihydrophenazine structure. bohrium.com

Substitution Reactions

The 5,10-dihydrophenazine scaffold can be modified through substitution reactions, primarily at the nitrogen atoms, but also on the peripheral aromatic rings. Phenazines can be conveniently modified through various synthetic methods to produce disubstituted 5,10-dihydrophenazines. researchgate.net

Derivatization at the 5- and 10-positions is a common strategy to tune the electronic and steric properties of the molecule. google.com For example, 5,10-dialkyl-5,10-dihydrophenazines can be prepared from the parent dihydrophenazine. google.com More complex aryl groups can also be introduced. The synthesis of poly-(N-phenyl-5,10-dihydrophenazine) has been achieved through a Buchwald-Hartwig C-N coupling reaction, demonstrating a powerful method for incorporating this scaffold into polymeric structures. researchgate.net This highlights that the nitrogen atoms of the dihydrophenazine ring can act as nucleophiles in cross-coupling reactions to form C-N bonds.

N-Alkylation Reactions

The nitrogen atoms at the 5- and 10-positions of the this compound scaffold possess lone pairs of electrons, making them nucleophilic and susceptible to reactions with electrophiles, such as alkyl halides. While the N-H bond at the 10-position is the primary site for substitution in the parent this compound, subsequent reactions can occur to form quaternary phenazinium salts.

The N-alkylation of dihydrophenazines is a crucial method for synthesizing N-substituted derivatives, which can exhibit altered electronic and steric properties. nih.gov A general approach for the N-alkylation of dihydrophenazines involves their reaction with alkylating agents like haloalkanes (e.g., iodomethane) or dialkyl sulfates. nih.govnih.gov These reactions are typically carried out in the presence of a base to deprotonate the N-H group, enhancing its nucleophilicity. Common bases include sodium carbonate or sodium hydroxide. nih.gov

A key challenge in the N-alkylation of dihydrophenazines is their sensitivity to oxidation. The parent 5,10-dihydrophenazine is easily oxidized to the corresponding aromatic phenazine, which is not susceptible to N-alkylation under the same conditions. To circumvent this, a reducing agent, such as sodium dithionite, is often added to the reaction mixture to prevent the formation of the oxidized phenazine impurity. nih.gov The use of a phase transfer catalyst, like methyltributylammonium chloride, can be employed to facilitate the reaction between the aqueous base and the organic-soluble dihydrophenazine and alkylating agent. nih.gov

The reaction mechanism follows a standard nucleophilic substitution pathway (SN2). The deprotonated nitrogen atom of the dihydrophenazine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. This results in the formation of a new N-C bond. In the case of this compound, the first alkylation would occur at the N10 position. Further alkylation of the N5 position would lead to the formation of a 5,10-dialkyl-5-phenyl-5,10-dihydrophenazinium salt. nih.gov The synthesis of such N-alkyl phenazinium salts is a recognized route for modifying the properties of the phenazine core. nih.gov

Table 1: General Conditions for N-Alkylation of Dihydrophenazines

| Component | Role | Example |

| Dihydrophenazine | Nucleophile | This compound |

| Alkylating Agent | Electrophile | Iodomethane, Iodohexane |

| Base | Deprotonating Agent | Sodium Carbonate (Na₂CO₃) |

| Reducing Agent | Prevents Oxidation | Sodium Dithionite (Na₂S₂O₄) |

| Phase Transfer Catalyst | Facilitates Reaction | Methyltributylammonium Chloride |

| Solvent | Reaction Medium | Acetonitrile (B52724), DMF |

C-H Functionalization Reactions

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials, offering a more atom-economical route to complex molecules. acs.orgillinois.edu Transition metal catalysis, particularly with palladium, rhodium, and iridium, has been extensively explored for the selective activation and functionalization of C-H bonds in various aromatic and heterocyclic systems. nih.govrsc.orgnih.govmdpi.com

However, a review of the scientific literature reveals a notable lack of studies specifically detailing the direct C-H functionalization of the aromatic core of this compound or its closely related 5,10-diaryl derivatives. Most reported transition-metal-catalyzed C-H activation reactions on N-heterocycles rely on the presence of a directing group, which coordinates to the metal center and positions it for selective C-H cleavage at a specific, often ortho, position. nih.govillinois.edu The this compound molecule does not possess a strong, inherent directing group that would facilitate such regioselective functionalization of its outer phenyl rings under standard conditions.

While there are reports on the synthesis of phenazine derivatives using rhodium-catalyzed C-H activation/annulation strategies, these methods construct the phenazine core itself rather than functionalizing a pre-existing one. nih.gov Similarly, ruthenium-catalyzed C-H/O-H oxidative annulation has been used to build complex fused phenazine systems, but this does not represent a direct functionalization of the parent dihydrophenazine scaffold. acs.org

The synthesis of functionalized 5,10-diaryl-5,10-dihydrophenazines typically relies on classical cross-coupling reactions, such as those mediated by palladium, where pre-functionalized building blocks are used. nih.gov This indicates that direct C-H functionalization of the stable aromatic rings of the dihydrophenazine core is challenging and remains an underexplored area of research. Future investigations may focus on developing novel catalytic systems capable of activating the C-H bonds of the phenazine core without the need for a directing group, or on installing a temporary directing group to achieve regioselective functionalization.

Photoredox Catalysis Mechanisms

This compound and its derivatives have emerged as a potent class of organic photoredox catalysts, offering a metal-free alternative to traditional iridium and ruthenium complexes. nih.gov Their catalytic activity stems from their ability to absorb visible light and engage in single-electron transfer (SET) processes from their excited states.

Excited State Dynamics and Intersystem Crossing (ISC)

Upon absorption of a photon of visible light, the this compound molecule is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). The fate of this S₁ state is critical to the molecule's photocatalytic efficiency. It can decay back to the ground state via fluorescence or non-radiative pathways, or it can undergo intersystem crossing (ISC) to form a longer-lived triplet excited state (T₁). rsc.org

For many organic photoredox catalysts, the long lifetime of the triplet state is crucial as it provides a greater opportunity for the excited molecule to interact with and react with a substrate. nih.gov However, studies on dihydrophenazine derivatives have shown that high triplet state quantum yields are not always a prerequisite for effective catalysis. In some dihydrophenazine systems, intersystem crossing is a minor deactivation pathway for the S₁ state. rsc.org For instance, 5,10-bis(4-cyanophenyl)-5,10-dihydrophenazine is an efficient catalyst in organocatalyzed atom transfer radical polymerization (O-ATRP) despite having a very short S₁ lifetime and a negligible triplet quantum yield. rsc.org This suggests that for some dihydrophenazine catalysts, the photoinduced electron transfer can occur directly from the singlet excited state. The specific dynamics are highly dependent on the substituents on the dihydrophenazine core and the N-aryl groups. rsc.org

Photoinduced Electron Transfer Processes

The key step in the photoredox catalytic cycle is the photoinduced electron transfer (PET) between the excited photocatalyst (*PC) and a substrate molecule. This compound in its excited state is a strong reducing agent. It can donate an electron to a suitable electron acceptor (A), generating the radical cation of the photocatalyst (PC•⁺) and the radical anion of the acceptor (A•⁻).

*PC + A → PC•⁺ + A•⁻

Conversely, the oxidized form (PC•⁺) is a potent oxidant and can accept an electron from an electron donor (D) to regenerate the ground state catalyst, a process known as reductive quenching. However, the most common pathway for dihydrophenazine catalysts involves oxidative quenching, where the excited catalyst reduces a substrate.

Mechanistic studies involving various dihydrophenazine, phenoxazine (B87303), and phenothiazine (B1677639) catalysts in O-ATRP have provided detailed insights into the electron transfer step. illinois.edunih.gov Using transient absorption spectroscopy, researchers have been able to directly observe the reactants and products of the photoinduced electron transfer. The rate coefficients for this electron transfer are highly dependent on the structure of the photocatalyst and can approach diffusion-limited rates (up to ~10¹⁰ M⁻¹ s⁻¹). nih.gov The efficiency of this electron transfer can be rationalized using modified Marcus theory for dissociative electron transfer, which accounts for the simultaneous electron transfer and bond cleavage in the acceptor molecule (e.g., an alkyl halide). nih.gov

Catalytic Cycles in Organic Transformations (e.g., Alkylation, Atom Transfer Radical Polymerization)

The ability of this compound derivatives to mediate photoinduced electron transfer makes them effective catalysts for a variety of organic transformations.

Alkylation of Silyl (B83357) Enol Ethers:

A representative catalytic cycle for the alkylation of silyl enol ethers using a dihydrophenazine catalyst (Phz) is shown below. nih.gov

Photoexcitation: The ground-state catalyst (Phz) absorbs visible light to form the excited state (*Phz).

Single-Electron Transfer (SET): The excited catalyst (*Phz) donates an electron to an N-(acyloxy)phthalimide, which acts as an alkyl radical precursor. This transfer causes the fragmentation of the precursor to generate an alkyl radical (R•), carbon dioxide, and a phthalimide (B116566) anion, while the catalyst is converted to its radical cation form (Phz•⁺).

Radical Addition: The generated alkyl radical (R•) adds to the silyl enol ether, forming a new C-C bond and generating a new radical intermediate.

Oxidation and Catalyst Regeneration: This new radical is a potent reducing agent. It donates an electron to the catalyst radical cation (Phz•⁺), thus regenerating the ground-state catalyst (Phz) and forming an oxonium ion.

Product Formation: The oxonium ion is subsequently hydrolyzed upon workup to yield the final α-alkylated ketone product.

This cycle highlights the role of the dihydrophenazine as a true catalyst, being regenerated in each turn of the cycle.

Atom Transfer Radical Polymerization (O-ATRP):

In organocatalyzed atom transfer radical polymerization (O-ATRP), dihydrophenazines catalyze the controlled polymerization of monomers. rsc.org

Photoexcitation: The dihydrophenazine photocatalyst (PC) is excited by light to *PC.

Activation: The excited catalyst (*PC) reduces an alkyl halide initiator (R-X), causing the C-X bond to cleave and generating a propagating radical (R•) and the oxidized photocatalyst/halide anion pair (PC•⁺/X⁻).

Propagation: The radical (R•) adds to a monomer unit, initiating the growth of the polymer chain.

Deactivation: The propagating polymer chain radical (Pₙ•) is reversibly deactivated by the oxidized catalyst complex (PC•⁺/X⁻), which abstracts the radical and transfers the halide back, reforming a dormant polymer chain (Pₙ-X) and regenerating the ground-state photocatalyst (PC).

This reversible deactivation step is key to maintaining a low concentration of active radicals, which allows for the controlled growth of polymer chains with low dispersity.

Computational Modeling of Reaction Pathways

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex chemical reactions, including those in photoredox catalysis. For this compound and its derivatives, DFT calculations have provided significant insights into their structural, electronic, and photophysical properties, which are intrinsically linked to their reactivity.

DFT studies have been employed to rationalize the spectroscopic and electrochemical properties of dihydrophenazine catalysts. berkeley.edu These calculations can predict molecular orbital energies (HOMO and LUMO), which are crucial for understanding the redox potentials of the catalyst in both its ground and excited states. For example, computational studies have supported the observation that certain N,N'-diaryldihydrophenazines possess properties essential for efficient photoredox catalysis, such as a strong reducing ability in the excited state and high stability of the radical cation formed after electron transfer. nih.gov

Furthermore, computational models have been used to investigate the nature of the excited states. They can help determine whether the lowest excited state has a locally excited (LE) or a charge-transfer (CT) character, a distinction that significantly impacts the catalyst's performance. nih.gov This theoretical insight complements experimental techniques like transient absorption spectroscopy to build a more complete picture of the excited-state dynamics.

In the context of reaction mechanisms, DFT can be used to model the transition states and intermediates of key steps, such as the electron transfer process. While a complete computational mapping of an entire photoredox catalytic cycle involving this compound is complex, theoretical models have been applied to specific, crucial steps. For instance, the kinetics of the electron transfer from the excited photocatalyst to a substrate have been successfully modeled using Marcus theory, which incorporates parameters that can be informed by DFT calculations. nih.gov These models help explain the experimentally observed trends in electron transfer rates across different dihydrophenazine structures. illinois.edunih.gov

While comprehensive computational studies mapping the entire reaction pathway for a specific transformation catalyzed by this compound are not extensively documented, the existing literature demonstrates the power of DFT to provide a molecular-level understanding of the key factors governing its photocatalytic activity.

Prediction of Transition States and Intermediates

The reactivity of this compound and related dihydrophenazine structures often involves the formation of distinct and sometimes stable intermediates. While computational modeling provides the theoretical framework for identifying the high-energy transition states that connect these species, experimental and computational studies have more frequently focused on the characterization of the intermediates themselves.

Dihydrophenazine derivatives are notably electron-rich and redox-active. researchgate.net A primary pathway for their reactivity involves sequential single-electron-transfer (SET) processes. This leads to the formation of radical cation intermediates. researchgate.netmdpi.com Under specific conditions such as electrolysis, irradiation, or chemical oxidation, 5,10-diaryl-5,10-dihydrophenazines are known to form persistent radical cation species. researchgate.net For instance, polymers based on the dihydrophenazine core exhibit two consecutive single-electron-transfer redox reactions, clearly indicating the formation of radical cation and dication intermediates. mdpi.com

In the context of synthesis, the 5,10-dihydrophenazine core itself can be considered an intermediate. google.com One-pot synthesis methods have been developed where the dihydrophenazine compound is formed and subsequently derivatized in the same reactor without prior isolation. google.com This highlights its role as a transient species on the pathway to more complex substituted phenazine structures.

The table below summarizes key reaction intermediates identified in studies of dihydrophenazine compounds.

| Intermediate Species | Conditions of Formation | Method of Observation/Prediction |

| Radical Cation | Electrolysis, Irradiation, Chemical Oxidation | Cyclic Voltammetry researchgate.netmdpi.com |

| Dication | Strong Oxidative Conditions / High Voltage | Cyclic Voltammetry mdpi.com |

| 5,10-Dihydrophenazine | Intermediate in one-pot synthesis of derivatives | Reaction Pathway Analysis google.com |

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) has become a crucial tool for elucidating the complex reaction mechanisms of phenazine-based compounds. escholarship.org It provides detailed structural models of reaction intermediates and transition states, allowing for the accurate prediction of thermodynamic properties and reaction pathways. escholarship.org

High-throughput DFT calculations have been systematically applied to the phenazine class to investigate how various electron-donating or -withdrawing functional groups at different positions affect their redox potentials. researchgate.net This computational screening allows for the identification of promising candidates for specific applications, such as in redox-flow batteries, by predicting their electrochemical behavior without the need for extensive synthesis and experimentation. researchgate.net

For polymers incorporating the dihydrophenazine structure, DFT has been used to provide mechanistic insights into their electrochemical performance. Studies on poly-(N-phenyl-5,10-dihydrophenazine) utilized DFT to understand the multi-electron redox characteristics observed experimentally. These simulations indicated that during the two-step redox process, counter-ions from the electrolyte are adsorbed at the active nitrogen sites within the organic cathode material.

Furthermore, DFT is employed in conjunction with experimental techniques like X-ray diffraction to study molecular conformation and bond length alternation in the solid state. researchgate.net In studies of π-extended dihydrophenazines, time-dependent DFT (TD-DFT) methods are used to calculate the geometries of ground and excited states, explaining unusual photophysical properties such as shifts in emission spectra that depend on the length of π-conjugation. chinesechemsoc.org Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are also a standard application of DFT, providing insights into the electronic properties and reactivity of these compounds. researchgate.netresearchgate.net

The following table outlines the application of DFT in providing mechanistic insights for dihydrophenazine systems.

| DFT Application | Mechanistic Insight Gained |

| Redox Potential Calculation | Prediction of how substituents influence redox properties for targeted material design. researchgate.net |

| Reaction Pathway Modeling | Elucidation of multi-step redox processes, including ion interactions at active sites. |

| Excited-State Geometry | Explanation of photophysical behaviors like fluorescence and large Stokes shifts. chinesechemsoc.org |

| HOMO/LUMO Energy Level Calculation | Assessment of electronic properties, stability, and general reactivity. researchgate.netresearchgate.net |

| Conformational Analysis | Understanding of solid-state packing and molecular structure in combination with X-ray crystallography. researchgate.net |

Computational and Theoretical Chemistry of 5 Phenyl 5,10 Dihydrophenazine

Quantum Chemical Calculations (DFT and TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been instrumental in modeling the behavior of 5-Phenyl-5,10-dihydrophenazine at the molecular level.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energies)

Quantum chemical calculations have been employed to determine the electronic properties of dihydrophenazine derivatives, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For a series of 5,10-diaryl-5,10-dihydrophenazines, the HOMO and LUMO energy levels were determined to be in the ranges of –4.90 to –5.70 eV and –3.10 to –3.36 eV, respectively. researchgate.net This results in an electrochemical band gap ranging from 1.72 to 2.48 eV. researchgate.net

In a specific study on N,N'-diaryldihydrophenazines, DFT calculations revealed that the HOMO is localized on the phenazine (B1670421) core for these compounds. nih.gov However, the localization of the LUMO varies depending on the N-aryl substituents. nih.gov For instance, in one derivative, the LUMO is predominantly influenced by the N-phenyl moieties with some contribution from the phenazine core, while in another, the LUMO is delocalized exclusively over the N-aryl groups. nih.gov This separation of HOMO and LUMO is a key feature in molecules designed for thermally activated delayed fluorescence (TADF). kyushu-u.ac.jp

| Property | Energy Range (eV) |

| HOMO | -4.90 to -5.70 |

| LUMO | -3.10 to -3.36 |

| Electrochemical Band Gap (Eg) | 1.72 to 2.48 |

This table summarizes the calculated energy levels for a series of 5,10-diaryl-5,10-dihydrophenazine derivatives.

Prediction of Redox Potentials

DFT calculations have proven to be a valuable tool for predicting the redox potentials of phenazine derivatives. chemrxiv.orgresearchgate.net By modeling various derivatives with different electron-donating or -withdrawing groups, researchers can systematically study how these modifications affect the redox properties. researchgate.net For example, the introduction of electron-donating groups like amino groups can lower the redox potential, while electron-withdrawing groups like cyano groups can increase it significantly compared to the parent phenazine. researchgate.net This predictive capability is crucial for designing new materials for applications such as organic redox flow batteries. researchgate.netchemrxiv.org

Cyclic voltammetry studies on a series of 5,10-diaryl-5,10-dihydrophenazines have experimentally determined HOMO and LUMO energy levels from their oxidation potentials, which were found to be in the range of -5.18 to -5.79 eV and -3.22 to -3.53 eV, respectively. researchgate.net These experimental findings are often correlated with DFT calculations to validate the computational models. researchgate.net

Charge Distribution and Reactive Site Prediction

The calculation of atomic charges provides insights into the charge distribution within the molecule, which is essential for predicting changes in bond lengths and identifying reactive sites. rsc.org This information influences the dipole moment, electronic structure, and other key molecular properties. rsc.org DFT calculations can predict charge distribution and help identify sites that are susceptible to functionalization, such as bromination at specific positions. This predictive power allows for the targeted synthesis of derivatives with desired properties.

Excited State Calculations

The study of excited states is critical for understanding the photophysical properties of this compound, particularly its potential as a TADF emitter.

Modeling of Singlet and Triplet Excited States

Time-dependent DFT (TD-DFT) is a common method for calculating the energies of the lowest singlet (S1) and triplet (T1) excited states. kyushu-u.ac.jposti.gov The energy difference between these states (ΔEST) is a critical parameter for TADF materials. kyushu-u.ac.jp A small ΔEST (typically less than 0.3 eV) is a prerequisite for efficient reverse intersystem crossing (RISC) at room temperature, which is the mechanism behind TADF. nih.gov

For N,N'-diaryldihydrophenazines, the ΔEST values were found to be relatively low, making intersystem crossing to the lowest triplet state possible. nih.gov In some cases, the initial photoexcitation can have mixed charge transfer (CT) and local excitation (LE) character, while the fully relaxed lowest singlet and triplet excited states are of exclusively LE character. nih.gov The nature of these excited states, whether CT or LE, depends on the relative energies of the π* orbitals of the dihydrophenazine core and the N-aryl substituents. nih.gov Aromatic amines like this compound are often used as donor groups in TADF molecules due to their strong electron-donating ability and high triplet state energies. chemrxiv.org

Intersystem Crossing and Reverse Intersystem Crossing Rate Constants

The efficiency of TADF is directly related to the rates of intersystem crossing (ISC) from S1 to T1 and, more importantly, reverse intersystem crossing (RISC) from T1 back to S1. kyushu-u.ac.jp The RISC rate constant (kRISC) is an activated process that is highly dependent on temperature and the ΔEST. kyushu-u.ac.jp Molecules with a well-separated HOMO and LUMO, often found in donor-acceptor structures, are favorable for achieving efficient TADF. kyushu-u.ac.jp

For certain dihydrophenazines, it has been shown that efficient upconversion of triplet excitons to the singlet state can occur, leading to high-efficiency luminescence. nih.gov The ability to computationally model and predict these rate constants is crucial for the rational design of new and improved TADF materials. chemrxiv.org

Solvent Effects on Excited State Dynamics and Intramolecular Charge Transfer

The surrounding solvent environment plays a crucial role in the excited-state dynamics and intramolecular charge transfer (ICT) characteristics of N,N-diaryl dihydrophenazines. nih.govnewiridium.com The polarity of the solvent can significantly influence the energy levels of the excited states, particularly those with charge-transfer character. nih.govscispace.com

For N,N-diaryl dihydrophenazine photocatalysts, those with a computationally predicted lowest energy excited state possessing charge transfer (CT) character demonstrate highly controlled organocatalyzed atom transfer radical polymerization (O-ATRP) across a wide spectrum of solvent polarities, from non-polar hexanes to the highly polar N,N-dimethylacetamide. nih.gov In these molecules, the excited electron is transferred from the electron-rich dihydrophenazine core to the π* orbital of the N-aryl substituent. nih.gov This CT character is essential for their catalytic activity. nih.govnewiridium.com In contrast, photocatalysts lacking this CT character in their lowest energy excited state show a diminished capacity for controlled O-ATRP. nih.gov

The photophysical properties of dihydrophenazine derivatives, such as N,N-di(2-naphthyl)-5,10-dihydrophenazine, are markedly affected by the solvent. nih.gov For instance, in tetrahydrofuran (B95107) (THF) compared to dimethylacetamide (DMAc), this compound exhibits a higher quantum yield of intersystem crossing, as well as longer singlet and triplet excited-state lifetimes. nih.gov Such solvent-dependent behavior highlights the tunability of the photophysical and redox properties of these compounds. nih.gov

Furthermore, studies on N,N′-disubstituted-dihydrodibenzo[a,c]phenazines reveal that while the large Stokes-shifted emission is largely independent of solvent polarity, a normal Stokes-shifted emission also appears for derivatives with greater steric hindrance, and its peak wavelength is dependent on the solvent's polarity. acs.org This is attributed to a combination of intramolecular charge transfer and skeletal planarization in the excited state. acs.org The transition from a nonpolar solvent like cyclohexane (B81311) to a polar one like acetonitrile (B52724) can enhance the intensity of certain emission bands, indicating a strengthened CT effect. acs.org

Studies on Exchange Interaction and Spin States

The investigation of exchange interaction and spin states in dihydrophenazine derivatives, particularly in their dicationic forms, is fundamental to understanding their magnetic properties and potential for applications in molecular spintronics.

Theoretical calculations, often employing the broken-symmetry approach within density functional theory (DFT), are used to determine the exchange interaction (J value) in dihydrophenazine dications. acs.orgnih.gov These calculations have been performed for systems like 5,5'-(m- and p-phenylene)bis(10-phenyl-5,10-dihydrophenazine) dications. acs.orgnih.gov

For the m-phenylene bridged dication, the calculated J value (J/k_B) was -11.5 K, indicating a singlet ground state. acs.orgnih.gov In contrast, the p-phenylene bridged isomer exhibited a much smaller calculated J value of -0.8 K. acs.orgnih.gov These theoretical values are crucial for interpreting experimental data and understanding the through-bond magnetic interactions mediated by the phenylenediyl bridge. A good correlation has been observed between the calculated J value and a molecular orbital energy term in the triplet state. acs.orgnih.gov

Table 1: Calculated Exchange Coupling Constants (J/k_B) for Dihydrophenazine Dications

| Dication | Calculated J/k_B (K) |

| m-phenylene isomer | -11.5 acs.orgnih.gov |

| p-phenylene isomer | -0.8 acs.orgnih.gov |

This table is interactive. Click on the headers to sort.

The theoretically calculated J values show a qualitative agreement with experimental data obtained from Electron Paramagnetic Resonance (EPR) spectroscopy. acs.orgnih.gov EPR studies of the dications of 5,5'-(m- and p-phenylene)bis(10-phenyl-5,10-dihydrophenazine) in a butyronitrile (B89842) matrix at 123 K confirmed the population of a triplet state. acs.orgnih.gov

The temperature dependence of the EPR signal intensity for the |Δms| = 2 transition revealed that these dications possess singlet ground states. acs.orgnih.gov The experimental singlet-triplet energy gap (ΔE_ST/k_B), which is equal to 2J, was found to be between -27 to -21 K for the m-isomer and -10 to -8 K for the p-isomer. acs.orgnih.gov The smaller absolute J values calculated for the p-dications are consistent with the experimental ΔE_ST values, validating the theoretical approach. acs.orgnih.gov

Machine Learning Approaches in Phenazine Research

Machine learning (ML) is emerging as a powerful tool in phenazine research, accelerating the discovery and design of new materials by predicting their properties and screening large virtual libraries of compounds.

DFT-assisted machine learning models have been successfully developed to predict the redox potentials of phenazine derivatives. acs.orgnih.govresearchgate.netacs.orgresearchgate.net These models are trained on datasets of phenazine derivatives where the redox potentials have been calculated using DFT. acs.orgnih.govresearchgate.netacs.org For instance, one study utilized a training set of 151 phenazine derivatives with a single functional group to train four different ML models. acs.orgnih.govresearchgate.netacs.org

These models have demonstrated high prediction accuracies (R² > 0.74) on external test sets that include new functional groups and diverse molecular structures. nih.govresearchgate.netacs.org Remarkably, models trained on molecules with a single type of functional group were able to accurately predict the redox potentials of derivatives containing multiple and different types of functional groups. nih.govresearchgate.netacs.org This capability significantly reduces the computational cost and time compared to traditional DFT calculations for every new molecule. acs.orgresearchgate.netacs.org

In another study, twenty different linear and non-linear machine-learning models were investigated to predict the redox potential of phenazine derivatives in dimethoxyethane (DME) solvent using a dataset of 185 molecules. chemrxiv.orgchemrxiv.org These models achieved excellent performance with R² > 0.98. chemrxiv.orgchemrxiv.org

The integration of machine learning with computational chemistry provides a high-throughput virtual screening platform for designing novel phenazine-based materials with desired properties, particularly for applications like redox flow batteries (RFBs). acs.orgnih.govresearchgate.netacs.orgdntb.gov.uarsc.orgukri.org By rapidly predicting the redox potentials of a vast number of virtual phenazine derivatives, these hybrid DFT-ML approaches accelerate the identification of promising candidates for energy storage systems. acs.orgresearchgate.netacs.org

This computational screening helps in establishing structure-property relationships, guiding the synthesis of new organic redox-active molecules. ukri.org The process involves generating large libraries of virtual phenazine derivatives, using ML models to predict their redox potentials and other properties, and then prioritizing the most promising candidates for more detailed DFT calculations or experimental synthesis. acs.orgukri.org This data-driven workflow significantly streamlines the materials discovery process, making it more efficient and cost-effective. nih.govresearchgate.netacs.orgukri.org

Structure Property Relationships in 5 Phenyl 5,10 Dihydrophenazine Systems

Influence of Substituents on Electronic and Optical Properties

The electronic landscape of the 5-Phenyl-5,10-dihydrophenazine core can be significantly altered by the introduction of various substituent groups. These modifications directly impact the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn governs its optical and electronic behavior.

Modulation of HOMO-LUMO Gaps by Electron-Donating and Electron-Withdrawing Groups

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines a molecule's absorption and emission characteristics. In this compound systems, this gap can be precisely tuned by attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the phenazine (B1670421) core or the phenyl substituent.

Electron-donating groups, such as alkyl chains (e.g., butyl), increase the electron density of the molecule, generally leading to a destabilization (raising the energy) of the HOMO level. Conversely, electron-withdrawing groups, such as cyano (-CN) or trifluoromethyl (-CF3), pull electron density away from the core, stabilizing (lowering the energy) of the LUMO level. researchgate.netnih.gov The strategic placement of these groups allows for the fine-tuning of the HOMO-LUMO gap. For instance, in a series of pyridopyrazino[2,3-b]indole derivatives, the introduction of various electron-donating and electron-withdrawing substituents resulted in HOMO energy levels ranging from –4.90 to –5.70 eV and LUMO energy levels from –3.10 to –3.36 eV, yielding electrochemical band gaps between 1.72 and 2.48 eV. researchgate.net

This principle is further exemplified by comparing derivatives with different substituent patterns. For example, the introduction of a methyl group (an EDG) and a phenyl group can modulate the redox potentials and, consequently, the HOMO-LUMO gap. Computational studies using Density Functional Theory (DFT) can predict these changes, for instance, showing that a butyl group's electron-donating effect can lower the oxidation potential. The separation of HOMO and LUMO is a key strategy for designing molecules with specific properties like thermally activated delayed fluorescence (TADF). kyushu-u.ac.jp

Table 1: Impact of Substituents on Electrochemical Properties of Dihydrophenazine Derivatives

| Compound Type | Substituents | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Source |

|---|---|---|---|---|---|

| Pyridopyrazino[2,3-b]indole Derivatives | Various EDGs and EWGs | -4.90 to -5.70 | -3.10 to -3.36 | 1.72 to 2.48 | researchgate.net |

| Diarylamine/Quinoxaline Derivatives | Various EDGs and EWGs | -5.39 to -5.68 | -3.59 to -3.71 | 1.73 to 2.04 | researchgate.net |

Impact on Photoluminescence Quantum Yields

The photoluminescence quantum yield (PLQY), a measure of a molecule's emission efficiency, is also highly sensitive to substituent effects. The introduction of different donor and acceptor units can influence the degree of charge transfer during excitation and relaxation, which in turn affects the PLQY. researchgate.net

For instance, in a series of donor-acceptor molecules, a direct correlation was found between a structural parameter (the dihedral angle between donor and acceptor units) and the PLQY. researchgate.net In some dihydrophenazine derivatives designed for TADF, the PLQY can be controlled by the choice of donor and acceptor moieties. rsc.org For example, 4,4′-(phenazine-5,10-diyl)dibenzonitrile, a known TADF emitter, has a reported PLQY of 35.2%. rsc.org However, derivatives of this compound show that while some exhibit clear TADF properties, others are conventional fluorescent emitters with varying PLQYs. rsc.org

The nature of the substituent can also influence non-radiative decay pathways. Steric hindrance introduced by bulky substituents can suppress these non-radiative processes, leading to higher PLQYs. kyushu-u.ac.jp In some cases, extending the π-conjugation of the system can lead to a decrease in the quantum yield. researchgate.net

Conformation-Dependent Luminescence and Emission Properties

The flexible, non-planar structure of this compound is central to its unique luminescent properties. Changes in the molecule's conformation, both in the excited state and in aggregate forms, lead to remarkable photophysical phenomena.

Photoinduced Structural Planarization Processes in Excited States

In its ground state, the this compound core adopts a bent, butterfly-like conformation. chinesechemsoc.orgacs.org Upon photoexcitation, the molecule can undergo a significant structural change, relaxing to a more planar conformation in the excited state. chinesechemsoc.orgacs.orgacs.org This process, known as photoinduced structural planarization (PISP), is a key feature of dihydrophenazine-based dynamic fluorophores. acs.orgacs.org

This conformational change from a bent to a planar structure in the excited state leads to a large separation between the absorption and emission energies, resulting in a significant Stokes shift. chinesechemsoc.orgacs.org The planarity of the excited state can be influenced by the surrounding environment, such as the viscosity of the solvent. acs.org Computational calculations have shown that the bent conformations in the ground state planarize upon photoexcitation. researchgate.net This dynamic process is a defining characteristic that gives rise to conformation-dependent multicolor emissions. acs.org

Aggregation-Induced Emission Enhancement (AIEE)

While many fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in the solid state or in aggregates, this compound derivatives can exhibit the opposite phenomenon: Aggregation-Induced Emission Enhancement (AIEE). dokumen.pub In AIEE-active molecules, or AIEgens, the luminogens are non-emissive or weakly emissive in solution but become highly luminescent upon aggregation. dokumen.pub

The mechanism behind AIEE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregate state. dokumen.pub In solution, the phenyl rings of the molecule can rotate freely, providing a non-radiative decay pathway for the excited state. dokumen.pub In the aggregated state, these rotations are hindered, which blocks the non-radiative channel and forces the excited state to decay radiatively, leading to enhanced fluorescence. dokumen.pub

Several derivatives of 5,10-dihydrophenazine (B1199026) have been shown to exhibit AIE or aggregation-induced emission (AIE) characteristics. researchgate.net For example, certain pyridopyrazino[2,3-b]indole derivatives exhibit AIE in a mixture of tetrahydrofuran (B95107) (THF) and water due to the formation of nanoaggregates. researchgate.net Similarly, some chiral pentaphenylpyrrole derivatives, which are also conjugated luminogens, show distinct AIEE features. rsc.org

Solvation-Controlled Excited State Dynamics and Spectral Shifts

The excited state dynamics and emission properties of this compound systems are highly dependent on the surrounding solvent environment. This sensitivity, known as solvatochromism, arises from the interaction of the molecule's dipole moment with the polarity of the solvent molecules.

In many donor-acceptor phenazine derivatives, the fluorescence emission spectrum shows a redshift (a shift to longer wavelengths) as the polarity of the solvent increases. rsc.orgnih.govmdpi.com This bathochromic shift indicates the presence of an intramolecular charge transfer (ICT) state, where the excited state has a more polar character than the ground state. rsc.orgnih.gov The stabilization of this polar excited state by polar solvents leads to a lower energy emission. scispace.com

The nature of the excited state can be strongly influenced by solvent polarity. For instance, in a triphenylamine-based phenazine-imidazole derivative, an intersystem crossing character was observed in an apolar solvent, while an ICT character was dominant in a polar solvent due to solvation. rsc.org Ultrafast transient absorption spectroscopy has been used to study these solvent-dependent dynamics, revealing that excited state lifetimes can vary significantly with the solvent environment. scispace.comnih.gov For example, the S1 state lifetime of 5,10-di(4-trifluoromethylphenyl)-dihydrophenazine was measured to be 3 ± 1 ns in dichloromethane (B109758) but only 677 ± 35 ps in the more polar N,N-dimethyl formamide (B127407) (DMF). aip.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-Butyl-10-phenyl-5,10-dihydrophenazine (B14236680) |

| 4,4′-(phenazine-5,10-diyl)dibenzonitrile |

| 5,10-di(4-trifluoromethylphenyl)-dihydrophenazine |

| Triphenylamine-based phenazine-imidazole derivative |

| Pyridopyrazino[2,3-b]indole derivatives |

| Diarylamine/Quinoxaline derivatives |

| Diarylamine/Anthraquinone derivatives |

Applications of 5 Phenyl 5,10 Dihydrophenazine and Its Derivatives in Advanced Materials

Organic Electronics (OLEDs and Electroluminescent Devices)

Derivatives of 5,10-dihydrophenazine (B1199026) are increasingly utilized in organic light-emitting diodes (OLEDs) and other electroluminescent devices due to their favorable photophysical and charge-transporting properties. researchgate.net Their structural versatility allows for fine-tuning of electronic characteristics to meet the specific demands of different device layers. researchgate.net

Thermally Activated Delayed Fluorescence (TADF) Emitters

The core structure of N,N'-diaryldihydrophenazines is particularly well-suited for creating Thermally Activated Delayed Fluorescence (TADF) emitters. nih.gov The bent geometry of the dihydrophenazine unit leads to a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This separation minimizes the energy gap between the lowest singlet (S1) and triplet (T1) excited states.

A small S1-T1 energy gap is a critical prerequisite for TADF, as it allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet state to the emissive singlet state through thermal energy. This process converts non-radiative triplet excitons into light-emitting singlet excitons, significantly enhancing the internal quantum efficiency of OLEDs. The structural flexibility of dihydrophenazines allows for molecular designs that optimize this delicate energy balance. nih.gov

Hole Injection and Charge Transport Materials

The electron-rich nature of the dihydrophenazine core makes its derivatives effective as hole injection and hole transport materials in OLEDs. acs.org For a material to function efficiently in these roles, its HOMO level must align well with the work function of the anode (commonly indium tin oxide, ITO) and the HOMO level of the adjacent emissive or hole-transport layer. acs.org

Research has demonstrated that phenazine-related structures, such as dimeric phenoxazine (B87303) derivatives, exhibit HOMO levels around -4.8 to -4.9 eV, which provides a good energy match with ITO's work function (~4.8 eV). acs.org This alignment facilitates the efficient injection of holes from the anode into the organic layers, reducing the device's operating voltage. Furthermore, the stable electrochemical properties of these compounds, as evidenced by cyclic voltammetry studies showing reversible redox processes, contribute to the operational stability and lifetime of the OLED device. nih.gov

Molecular Design for Optimized Electroluminescent Performance

Strategic molecular design is crucial for maximizing the performance of 5,10-dihydrophenazine derivatives in electroluminescent applications. By modifying the substituents on the nitrogen atoms and the phenazine (B1670421) core, researchers can systematically tune the material's photophysical and electrochemical properties. nih.govacs.org

For instance, attaching electron-donating or electron-withdrawing groups to the N-phenyl rings can alter the HOMO/LUMO energy levels, emission color, and charge carrier mobility. This targeted approach allows for the creation of materials tailored for specific applications, whether as blue TADF emitters or as high-mobility hole transport layers. acs.orgnih.gov The goal is to achieve a combination of high photoluminescence quantum yield, balanced charge transport, and excellent thermal and electrochemical stability to produce highly efficient and durable OLEDs. khu.ac.kr

Photocatalysis

In recent years, 5,10-dihydrophenazine derivatives have emerged as a powerful class of organic photoredox catalysts, offering a sustainable and cost-effective alternative to traditional catalysts based on precious metals like iridium and ruthenium. nih.govnewiridium.com

Sustainable and Metal-Free Photoredox Catalysts

The strong reducing ability of dihydrophenazines in their excited state makes them highly effective as metal-free photoredox catalysts. newiridium.comresearchgate.net Upon absorption of visible light, the catalyst is promoted to an excited state with enhanced redox potentials. These organic catalysts are appealing due to their low cost, reduced toxicity, and the ability to be synthesized from readily available starting materials. nih.gov The reversible redox cycle between the dihydrophenazine and the phenazinium radical cation ensures the catalyst's stability and longevity during the reaction. nih.gov

The photocatalytic activity is rooted in the molecule's ability to engage in single-electron transfer (SET) events. Key properties for an effective photoredox catalyst include a long-lived excited state, strong reducing power, and high stability of the radical cation formed after electron transfer. nih.gov Dihydrophenazine derivatives have been shown to possess these essential characteristics. nih.gov

Application in Organic Transformations (e.g., Alkylation, C-H Fluoroalkylation)

Dihydrophenazine-based photocatalysts have been successfully applied to a variety of important organic transformations. One notable example is the alkylation of silyl (B83357) enol ethers to produce aryl alkyl ketones. nih.gov In these reactions, the dihydrophenazine catalyst, under visible light irradiation, initiates the formation of radical species that drive the desired chemical bond formation. nih.gov

Studies have shown that specifically designed derivatives can outperform traditional iridium-based catalysts in such transformations. nih.gov The versatility of these catalysts also extends to other challenging reactions, including atom-transfer radical polymerization (O-ATRP), demonstrating their broad utility in modern synthetic organic chemistry. researchgate.net The ability to fine-tune the catalyst's redox properties through structural modification opens the door to a wide range of photoredox-catalyzed reactions under mild and environmentally friendly conditions. nih.govresearchgate.net

Data Tables

Table 1: Performance of a Dihydrophenazine-based Photoredox Catalyst This table presents the performance of 2,7-di-tert-butyl-5,10-bis(4-trifluoromethylphenyl)-5,10-dihydrophenazine in the photoredox-catalyzed alkylation of a silyl enol ether.

| Parameter | Value | Reference |

| Catalyst | 2,7-di-tert-butyl-5,10-bis(4-trifluoromethylphenyl)-5,10-dihydrophenazine | nih.gov |

| Reaction | Alkylation of silyl enol ethers | nih.gov |

| Light Source | Visible Light | nih.gov |

| Temperature | Room Temperature | nih.gov |

| Outcome | Outperformed precious metal (Iridium) counterparts | nih.gov |

Table 2: Electrochemical Properties of a Phenazine-based Polymer This table outlines the electrochemical characteristics of a poly(aryl ether sulfone) containing a 5,10-diphenyl-dihydrophenazine redox center, evaluated as an organic battery cathode material.

| Property | Value | Conditions | Reference |

| Theoretical Specific Capacity | 126 mAh g⁻¹ | - | mdpi.comnih.gov |

| Capacity Retention | 82.6% | After 100 cycles at 0.1 C | mdpi.comnih.gov |

| Reduction Peak Potentials | ~3.0 V and ~3.8 V | vs. Li/Li⁺ | mdpi.com |

| Oxidation Peak Potentials | ~3.5 V and ~4.1 V | vs. Li/Li⁺ | mdpi.com |

Energy Storage Systems

Polymers derived from dihydrophenazine are gaining significant attention as high-performance organic cathode materials for next-generation rechargeable batteries, including potassium-ion (K-ion), lithium-ion (Li-ion), and zinc-ion (ZIBs) batteries. acs.orgrsc.orgnih.govresearchgate.net These materials offer advantages such as structural diversity, low cost, and sustainability, with some being synthesized from industrial waste products like phenazine. rsc.orgsemanticscholar.orgrsc.orgrsc.org

In K-ion batteries, poly(N-phenyl-5,10-dihydrophenazine) (p-DPPZ) has been demonstrated as a high-voltage cathode material. acs.orgnih.gov Batteries using p-DPPZ cathodes have achieved a specific capacity of 162 mAh g⁻¹ at a current density of 200 mA g⁻¹. They also exhibit impressive high-rate capabilities, operating efficiently at current densities up to 10 A g⁻¹, which allows for charging and discharging in minutes. These K-ion batteries show excellent cycling stability, with 79% capacity retention after 1000 cycles, and deliver an outstanding specific power of over 3 x 10⁴ W kg⁻¹. acs.orgnih.gov

For Li-ion batteries, novel oligomers such as poly(5-methyl-10-(2-methacryloxyethyl)-5,10-dihydrophenazine) (PMEPZ) have been synthesized from phenazine. rsc.org When combined with multi-walled carbon nanotubes (MWCNTs), the resulting PMEPZ–MWCNTs composite delivers an ultrahigh specific capacity of 252 mAh g⁻¹ at 0.2 A g⁻¹ with excellent stability over 300 cycles. rsc.org By designing branched polymer structures, such as p-TPPZ, researchers have achieved even higher theoretical capacities (233 mAh g⁻¹) and energy densities (618.2 Wh kg⁻¹) compared to their linear counterparts. researchgate.netdoaj.org This is attributed to the branched structure providing a larger specific surface area, which facilitates electrolyte infiltration and rapid ion transport. researchgate.netdoaj.org

The versatility of these polymers extends to aqueous ZIBs, where p-DPPZ has been used as a cathode material. researchgate.net These batteries exhibit a discharge capacity of 136 mAh g⁻¹ at 0.05 A g⁻¹ and show excellent rate performance and an ultralong cycle life of 5000 cycles at 5 A g⁻¹ with 95.1% capacity retention. researchgate.net The performance is attributed to the stable redox-active nitrogen centers and the extended π-conjugated structure of the polymer. researchgate.net

| Polymer | Battery Type | Specific Capacity | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| p-DPPZ | K-ion | 162 mAh g⁻¹ | 200 mA g⁻¹ | High power density (>3x10⁴ W kg⁻¹) | acs.orgnih.gov |

| PMEPZ–MWCNTs | Li-ion | 252 mAh g⁻¹ | 0.2 A g⁻¹ | Ultrahigh capacity, 99% active-site utilization | rsc.org |

| p-TPPZ (branched) | Li-ion (DIB) | 169.3 mAh g⁻¹ | 0.5 C | High energy density (618.2 Wh kg⁻¹) | researchgate.netdoaj.org |

| p-DPPZ | Aqueous Zn-ion | 136 mAh g⁻¹ | 0.05 A g⁻¹ | Ultralong cycle life (5000 cycles) | researchgate.net |

| PDPAPZ | Li-ion (DIB) | 82 mAh g⁻¹ | 20 A g⁻¹ | Impressive rate capability | researchgate.net |

Electrochemical doping is a crucial process for tuning the electronic properties of conjugated polymers, including those derived from dihydrophenazine, transforming them into semiconducting materials. diva-portal.org This process involves the controlled oxidation (p-doping) or reduction (n-doping) of the polymer backbone, which introduces charge carriers and significantly alters conductivity and optical properties. diva-portal.orguh.edu